![molecular formula C16H11Cl2N3O3S B2680664 5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide CAS No. 627042-70-0](/img/structure/B2680664.png)

5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

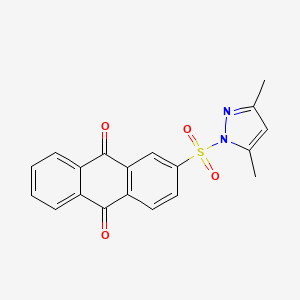

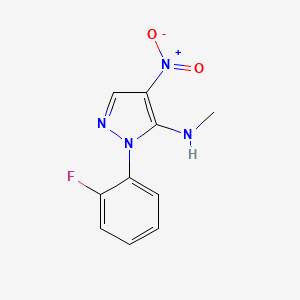

The compound “5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the furan ring might undergo reactions such as electrophilic aromatic substitution or ring-opening reactions . The amide group could participate in reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .Scientific Research Applications

Anticancer Properties and Synthesis of Derivatives A study on the synthesis of derivatives similar to the specified compound, specifically 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, revealed their moderate to strong antiproliferative activity against human leukemia cell lines. The importance of electron-donating groups on the thiazolidinone moiety for anticancer property was highlighted, with certain derivatives showing potent anticancer activity (Chandrappa et al., 2009).

Antinociceptive and Anti-inflammatory Properties Research on thiazolopyrimidine derivatives, bearing structural similarities to the specified compound, demonstrated significant antinociceptive and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Selvam et al., 2012).

Binding Affinity to DNA and Potential Antimicrobial Activity An analogue of the specified compound, furamidine, was studied for its binding affinity to DNA, showing enhanced effectiveness against Pneumocystis carinii due to its ability to make direct hydrogen bond interactions with DNA. This suggests potential applications in antimicrobial therapies (Laughton et al., 1995).

Synthetic Approaches and Reactivity Investigations into the synthesis and reactivity of compounds structurally related to the specified molecule, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have expanded the understanding of their chemical properties and potential applications in developing novel therapeutic agents (Aleksandrov et al., 2017).

Antioxidant Activity A study on novel chalcone derivatives with structural features akin to the specified compound revealed potent antioxidant activities, suggesting the importance of such compounds in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Enzyme Inhibition for Neurodegenerative Disorders Research into 5-aryl-1,3,4-oxadiazoles, which share a core structural motif with the specified compound, demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's, showcasing the therapeutic potential of such compounds (Pflégr et al., 2022).

Antibacterial Activities A novel heterocyclic compound study, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, showed antibacterial activities against both gram-positive and gram-negative bacteria, suggesting the antimicrobial potential of these compounds (Patel et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O3S/c1-8(22)6-14-19-16(25-21-14)20-15(23)13-5-4-12(24-13)10-7-9(17)2-3-11(10)18/h2-5,7H,6H2,1H3,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFHZYFLUJHLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)

![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)